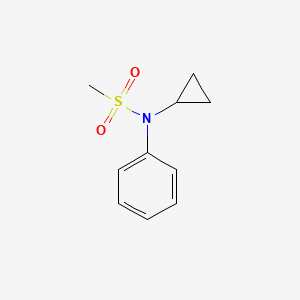

n-Cyclopropyl-N-phenylmethanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

N-cyclopropyl-N-phenylmethanesulfonamide |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)11(10-7-8-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

ZZNKSBXLQITYCV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(C1CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropyl N Phenylmethanesulfonamide and Its Derivatives

Direct Synthetic Routes to N-Cyclopropyl-N-phenylmethanesulfonamide

Direct synthesis of this compound involves the formation of one of the key covalent bonds—either the S-N bond or a C-N bond—in a late-stage step to assemble the final molecule.

Amination Reactions Involving Methanesulfonyl Chloride and Phenylamine Precursors

The most traditional and direct method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. For the synthesis of this compound, this involves the reaction of methanesulfonyl chloride with the secondary amine precursor, N-cyclopropylaniline. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The precursor, N-cyclopropylaniline, can be synthesized through methods such as the copper-promoted N-cyclopropylation of aniline (B41778) with cyclopropylboronic acid or via the condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane followed by reduction. thieme-connect.comnih.gov Once the N-cyclopropylaniline is obtained, its reaction with methanesulfonyl chloride provides a direct route to the target molecule.

General Reaction Scheme:

Aniline → N-Cyclopropylaniline + Methanesulfonyl Chloride → this compound

The conditions for the sulfonylation step are crucial for achieving high yields. A variety of bases and solvents can be employed, with common choices being pyridine, triethylamine, or aqueous sodium hydroxide (B78521) in solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or nitroalkanes.

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Cbz-amino acids | Methanesulfonyl Chloride | N-methylimidazole | Dichloromethane | High | libretexts.org |

| Primary/Secondary Alkyl Amine | Methanesulfonyl Chloride | Excess Amine | Nitroalkane | Not specified | nih.gov |

| Aniline | Tosyl Chloride | Pyridine | Not specified | Good | General Method |

Cyclopropanation Strategies in Sulfonamide Synthesis

An alternative approach involves introducing the cyclopropyl (B3062369) group onto a pre-formed sulfonamide scaffold. A highly effective method for this transformation is the copper-mediated N-cyclopropylation of a secondary sulfonamide, in this case, N-phenylmethanesulfonamide. This reaction utilizes cyclopropylboronic acid as the cyclopropyl source. nih.gov

This strategy benefits from the ready availability of both N-phenylmethanesulfonamide and cyclopropylboronic acid. The reaction is typically catalyzed by copper(II) acetate (B1210297) in the presence of a base like sodium carbonate, under aerobic conditions. nih.govepfl.ch This method is part of a broader class of Chan-Evans-Lam (CEL) coupling reactions.

General Reaction Scheme:

N-Phenylmethanesulfonamide + Cyclopropylboronic Acid --(Cu(OAc)₂)--> this compound

This approach avoids the handling of potentially unstable or less accessible cyclopropyl-containing amine precursors under sulfonylating conditions. The reaction conditions are generally mild and tolerate a range of functional groups.

| Substrate | Cyclopropyl Source | Catalyst/Promoter | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Sulfonamides | Cyclopropylboronic Acid | Copper Acetate | Sodium Carbonate | Dichloroethane | Good to Excellent | nih.gov |

| Anilines | Cyclopropylboronic Acid | Cu(OAc)₂, 2,2'-bipyridine | Na₂CO₃ or NaHCO₃ | Dichloroethane | Good to Excellent | nih.gov |

| Thiophenols (S-cyclopropylation) | Cyclopropylboronic Acid | Copper(II) Acetate | Not specified | Not specified | Moderate to Excellent | nih.gov |

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation

Modern synthetic chemistry offers powerful tools for C-N bond formation, most notably the Buchwald-Hartwig amination. libretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can be strategically applied to synthesize this compound. A logical disconnection involves forming the bond between the nitrogen atom and the phenyl ring.

This would entail the coupling of an aryl halide, such as bromobenzene, with N-cyclopropylmethanesulfonamide. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., biarylphosphines), and a base. The attenuated nucleophilicity of sulfonamides compared to simple amines can present a challenge, often requiring carefully selected ligands and reaction conditions to achieve high efficiency. nih.gov

General Reaction Scheme:

Bromobenzene + N-Cyclopropylmethanesulfonamide --(Pd Catalyst, Ligand, Base)--> this compound

Recent advances have also explored nickel-catalyzed methods for the sulfonamidation of aryl halides, offering a potentially more economical alternative to palladium. nih.govsemanticscholar.org Furthermore, copper-catalyzed N-arylation of sulfonamides with arylboronic acids represents another viable pathway. organic-chemistry.org

| Amine/Amide Partner | Aryl Partner | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfonamides | Aryl Halides | Photosensitized Nickel | Not specified | Broad Range | nih.gov |

| Sulfonamides | Arylboronic Acids | Cu(OAc)₂·H₂O (ligand-free) | K₂CO₃ | Up to 94% | organic-chemistry.org |

| Primary/Secondary Amines | Aryl Halides/Triflates | Palladium/Phosphine Ligand | NaOtBu, Cs₂CO₃, etc. | High | organic-chemistry.org |

Functionalization and Derivatization Strategies of the N-Phenylmethanesulfonamide Core

Derivatives of this compound can be synthesized by modifying the core N-phenylmethanesulfonamide structure either at the sulfonamide nitrogen or on the phenyl ring.

Alkylation and Arylation at the Sulfonamide Nitrogen

The nitrogen atom of N-phenylmethanesulfonamide is a key site for introducing structural diversity. The synthesis of the title compound via N-cyclopropylation, as described in section 2.1.2, is a prime example of an alkylation reaction at this position. nih.gov

Beyond cyclopropylation, other alkyl groups can be introduced using standard alkylating agents (e.g., alkyl halides, sulfates) under basic conditions. The sulfonamide proton is acidic and can be readily removed by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic nitrogen anion that subsequently reacts with the electrophile.

N-Arylation of the N-phenylmethanesulfonamide core is also a feasible strategy, although it would lead to diaryl sulfonamide derivatives rather than the title compound. Such transformations are typically achieved using transition-metal-catalyzed methods, similar to those described in section 2.1.3, by coupling N-phenylmethanesulfonamide with an aryl halide or its equivalent. organic-chemistry.org

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Cyclopropylation | N-Aryl Sulfonamide | Cyclopropylboronic Acid | Copper Acetate, Base | N-Aryl-N-cyclopropyl Sulfonamide | nih.gov |

| N-Arylation | Sulfonamide | Arylboronic Acid | Copper Acetate, Base, Water | N,N-Diaryl or N-Aryl Sulfonamide | organic-chemistry.org |

| N-Alkylation | Sulfonamide | Alkyl Halide | Base (e.g., K₂CO₃, NaH) | N-Alkyl-N-aryl Sulfonamide | General Method |

Modification of the Phenyl Ring for Substituted Analogues

The phenyl ring of the N-phenylmethanesulfonamide core is amenable to functionalization, primarily through electrophilic aromatic substitution and modern C-H functionalization techniques.

More advanced strategies involve transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of new C-C or C-heteroatom bonds with high regioselectivity. The sulfonamide group can act as a directing group to guide a metal catalyst to a specific C-H bond on the aromatic ring. For example, palladium-catalyzed reactions have been developed for the ortho-alkenylation and acetoxylation of phenyl rings bearing directing groups. americanelements.comnih.gov The N-tosylcarboxamide group, which is structurally related to the sulfonamide moiety, has been shown to be an effective directing group for a variety of C-H functionalization reactions, including alkenylation, alkoxylation, and arylation. mdpi.com These methods provide powerful routes to create a library of substituted analogues.

| Methodology | Reagents | Typical Position of Substitution | Key Feature | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | ortho, para (major) | Classical electrophilic substitution | lkouniv.ac.in |

| Halogenation | Br₂/FeBr₃ | ortho, para (major) | Classical electrophilic substitution | lkouniv.ac.in |

| Pd-Catalyzed C-H Alkenylation | Alkene, Pd(OAc)₂ | ortho (with directing group) | Direct C-H functionalization | americanelements.com |

| Ir-Catalyzed C-H Alkenylation | Alkene, [Ir] catalyst | ortho (with CONHTs directing group) | High yields and broad scope | mdpi.com |

Introduction of the Cyclopropyl Group

A principal strategy for the synthesis of this compound involves the direct introduction of the cyclopropyl moiety onto the nitrogen atom of N-phenylmethanesulfonamide. This transformation is effectively achieved through copper-mediated N-cyclopropylation reactions.

One prominent method utilizes cyclopropylboronic acid as the cyclopropylating agent in the presence of a copper catalyst. The reaction of N-phenylmethanesulfonamide with cyclopropylboronic acid, facilitated by a copper(II) acetate catalyst and a base such as sodium carbonate, in a suitable solvent like dichloroethane, affords the desired this compound. tandfonline.comresearchgate.netnih.govepfl.chresearchgate.netrsc.orglookchem.com This approach is advantageous due to the commercial availability and stability of cyclopropylboronic acid.

An alternative pathway involves the initial synthesis of N-cyclopropylaniline, which is then subjected to sulfonylation. The N-cyclopropylaniline intermediate can be prepared via palladium-catalyzed N-arylation of cyclopropylamine (B47189) with an appropriate phenyl halide. nih.govacs.org Subsequent reaction of N-cyclopropylaniline with methanesulfonyl chloride in the presence of a base would yield the final product, this compound. This route offers flexibility in the synthesis of various N-aryl-N-cyclopropylsulfonamides by modifying the starting aniline derivative.

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry continually seeks to improve upon existing methods by incorporating principles of efficiency, sustainability, and novelty. The synthesis of this compound and its analogs can benefit from such advanced approaches.

Green Chemistry Principles in Sulfonamide Synthesis

The application of green chemistry principles to the synthesis of sulfonamides aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents, the development of catalyst-free reactions, and the implementation of technologies like flow chemistry.

For instance, traditional organic solvents can be replaced with greener alternatives such as water or polyethylene (B3416737) glycol (PEG-400) for the synthesis of sulfonamides. sci-hub.se Catalyst-free methods, often conducted under neat conditions or in water, further enhance the green credentials of the synthesis by eliminating the need for metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net

Flow chemistry offers a safe, scalable, and efficient alternative to batch processing for sulfonamide synthesis. acs.orgrsc.orgresearchgate.netgoogle.com Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields, improved purity, and minimized waste generation. The principles of atom economy, which seek to maximize the incorporation of reactant atoms into the final product, are also a central tenet of green sulfonamide synthesis. primescholars.comjocpr.comrsc.org

Catalyst-Assisted Synthetic Pathways (e.g., Gold, Copper, Palladium Catalysis)

Catalysis plays a pivotal role in the efficient synthesis of complex molecules like this compound. Copper and palladium catalysts are particularly well-established in the formation of the crucial C-N bonds in these structures.

As previously mentioned, copper-catalyzed N-cyclopropylation of N-phenylmethanesulfonamide with cyclopropylboronic acid is a key synthetic route. tandfonline.comresearchgate.netnih.govepfl.chresearchgate.netrsc.orglookchem.com Similarly, copper catalysts are employed in the N-arylation of sulfonamides, which could be a step in a multi-step synthesis of the target molecule. primescholars.com

Palladium catalysts are instrumental in cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be used to form the N-phenyl bond by reacting a cyclopropylsulfonamide with a phenyl halide, or the N-cyclopropyl bond by reacting N-phenylmethanesulfonamide with a cyclopropylating agent. nih.govacs.org The choice of ligands for the palladium center is crucial for achieving high yields and functional group tolerance.

While less common for this specific transformation, gold catalysis is a powerful tool in organic synthesis, particularly for reactions involving alkynes and allenes. Its application in the direct synthesis of this compound is not yet well-established, but gold-catalyzed C-N bond-forming reactions represent an area of ongoing research with potential for future application.

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgnih.govtcichemicals.combeilstein-journals.org While a specific MCR for the direct synthesis of this compound has not been prominently reported, the principles of MCRs can be applied to generate a diverse library of related sulfonamide derivatives.

For example, a one-pot, multi-component approach could potentially involve the reaction of an aniline, a source of the cyclopropyl group, and a sulfonylating agent to rapidly assemble N-aryl-N-cyclopropylsulfonamides. nih.govnih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net The development of such a reaction would be a significant advancement, offering a highly convergent and atom-economical route to this class of compounds. The versatility of MCRs allows for the introduction of various substituents on the phenyl ring and the use of different sulfonylating agents, thereby facilitating the creation of a wide range of structurally diverse molecules for further investigation.

Chemical Reactivity and Transformation Studies of N Cyclopropyl N Phenylmethanesulfonamide

Reactions of the Phenyl Ring

Electrophilic Aromatic Substitution Patterns

The phenyl group of n-Cyclopropyl-N-phenylmethanesulfonamide is susceptible to electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is dictated by the directing effect of the N-cyclopropylmethanesulfonamide substituent. This group's influence on the aromatic ring is a balance of competing electronic effects.

The methanesulfonyl portion is strongly electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic attack compared to benzene. unizin.org Conversely, the nitrogen atom possesses a lone pair of electrons that can be donated into the phenyl ring via resonance. This resonance effect increases the electron density at the ortho and para positions, making them the preferred sites for electrophilic attack. organicchemistrytutor.comimperial.ac.uk The stabilization of the cationic intermediate (the sigma complex) is greatest when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom. organicchemistrytutor.com

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | n-Cyclopropyl-N-(4-nitrophenyl)methanesulfonamide |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | n-Cyclopropyl-N-(4-bromophenyl)methanesulfonamide |

| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ | 4-(N-Cyclopropylmethylsulfonamido)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | n-Cyclopropyl-N-(4-acetylphenyl)methanesulfonamide |

Metal-Mediated Cross-Coupling Reactions

While this compound itself is not typically a direct substrate for cross-coupling, its halogenated derivatives are valuable precursors for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful tools for modifying the aromatic ring. nih.govnih.gov The sulfonamide functional group is generally robust and compatible with the conditions of many of these transformations.

Suzuki-Miyaura Coupling: A halogenated (e.g., bromo- or iodo-) derivative of this compound can be coupled with various boronic acids or their esters to form new C-C bonds. nih.govorgsyn.org This reaction is widely used to synthesize biaryl compounds or to introduce alkyl, alkenyl, or cyclopropyl (B3062369) groups onto the aromatic ring. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide derivative of the title compound with a primary or secondary amine. nih.govmdpi.com This method provides a direct route to more complex aniline (B41778) derivatives, which are important in medicinal chemistry. The choice of phosphine (B1218219) ligand is crucial for achieving high yields and broad substrate scope. nih.govorgsyn.org

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand System | Base | Solvent | General Product Structure |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | n-Cyclopropyl-N-(4-bromophenyl)methanesulfonamide | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | n-Cyclopropyl-N-(4'-aryl-[1,1'-biphenyl]-4-yl)methanesulfonamide |

| Buchwald-Hartwig Amination | n-Cyclopropyl-N-(4-bromophenyl)methanesulfonamide | Secondary amine (R₂NH) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | n-Cyclopropyl-N-(4-(dialkylamino)phenyl)methanesulfonamide |

Cyclization and Rearrangement Reactions

Intramolecular Cyclization Pathways (e.g., Aza-Wacker-type reactions)

The sulfonamide nitrogen in this compound can act as an intramolecular nucleophile in cyclization reactions, provided a suitable reactive group, such as an alkene, is present elsewhere in the molecule. The aza-Wacker reaction is a prominent example of such a transformation, involving the palladium-catalyzed oxidative cyclization of an unsaturated amine or sulfonamide. libretexts.orgnih.gov

For this reaction to occur with a derivative of the title compound, an alkenyl group would need to be tethered to the nitrogen atom (in place of the cyclopropyl group) or attached to the phenyl ring. The reaction typically proceeds via nucleophilic attack of the sulfonamide nitrogen onto a palladium-activated alkene, followed by β-hydride elimination to yield a cyclic product, often a nitrogen-containing heterocycle. libretexts.orgnih.gov The presence of a stoichiometric oxidant, such as Cu(II) or benzoquinone, is required to regenerate the active Pd(II) catalyst. chemrxiv.org These cyclizations provide efficient routes to various heterocyclic structures. nih.gov

Sulfonyl Group Rearrangements in Related Systems

N-Aryl sulfonamides and related arylsulfamates can undergo rearrangement reactions where the sulfonyl group migrates from the nitrogen atom to the aromatic ring. nih.govresearchgate.net This transformation is analogous to the historic Tyrer sulfonation process. bham.ac.uk Studies on similar systems have shown that heating N-aryl sulfamates can induce a rearrangement to form para-sulfonyl anilines. nih.govbham.ac.uk

The mechanism of this N-to-C sulfonyl transfer has been investigated and is generally considered to be intermolecular. bham.ac.uk It is proposed to involve the dissociation of a sulfonyl cation equivalent (or SO₃) which then participates in a standard electrophilic aromatic substitution reaction, preferentially attacking the electron-rich para position of the resulting aniline derivative. nih.gov This pathway represents a potential, albeit likely high-energy, transformation for this compound under thermal or strongly acidic conditions.

Formation of Nitrogen-Containing Heterocycles

The N-cyclopropyl aniline moiety within this compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. mdpi.commdpi.comnih.gov The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under thermal, photochemical, or redox conditions, enabling its participation in cycloaddition and rearrangement reactions.

For instance, N-aryl cyclopropylamines are known to undergo formal [3+2] cycloadditions with electron-deficient alkenes under photochemical activation. chemrxiv.org This process is believed to proceed via a single electron transfer (SET) from the amine to the alkene, initiating the cleavage of a C-C bond in the cyclopropyl ring to form a radical cation intermediate. This intermediate is then trapped by the alkene to form a five-membered carbocyclic ring fused with the amino group. chemrxiv.org

Furthermore, nitrenium ions generated from N-cyclopropyl-N-arylamine precursors can undergo complex rearrangements. chemrxiv.org Computational and experimental studies have shown that these intermediates can lead to products derived from cyclopropyl ring expansion to form azetium ions or ethylene elimination to yield isonitrilium ions. chemrxiv.org These reactive intermediates provide access to diverse and complex heterocyclic scaffolds.

Mechanistic Investigations of Reactions Involving N Cyclopropyl N Phenylmethanesulfonamide

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a cornerstone of mechanistic chemistry, providing quantitative data on reaction rates and the factors that influence them. Such studies can help to identify the elementary steps of a reaction and characterize the transition states.

Rate-Determining Steps in Sulfonamide Transformations

In analogous sulfonamide systems, the rate-determining step often depends on the specific reaction conditions and the nature of the reactants. For instance, in nucleophilic substitution reactions at the sulfonyl center, the mechanism can be either concerted or stepwise. A concerted mechanism would involve a single transition state where the nucleophile attacks the sulfur atom and the leaving group departs simultaneously. In a stepwise mechanism, a trigonal bipyramidal intermediate is formed, and either its formation or its breakdown could be the rate-limiting step researchgate.net.

The presence of the N-cyclopropyl group introduces the possibility of ring-opening reactions, driven by the release of ring strain . The rate-determining step in such a transformation would likely be the initial cleavage of a C-C bond within the cyclopropyl (B3062369) ring. Kinetic analysis of similar N-cyclopropyl amide systems has shown that the rate of ring-opening can be influenced by factors such as the stability of the resulting intermediate nih.gov.

| Plausible Transformation | Potential Rate-Determining Step | Influencing Factors |

| Nucleophilic Substitution at Sulfur | Formation of Trigonal Bipyramidal Intermediate | Nucleophile strength, leaving group ability |

| Nucleophilic Substitution at Sulfur | Breakdown of Trigonal Bipyramidal Intermediate | Stability of the intermediate |

| Cyclopropyl Ring-Opening | Initial C-C bond cleavage | Stability of the resulting radical or carbocation |

Kinetic Isotope Effects and Transition State Analysis

Kinetic isotope effects (KIEs) are a powerful tool for probing the structure of transition states. By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, providing information about bond breaking and formation in the rate-determining step.

For reactions involving n-Cyclopropyl-N-phenylmethanesulfonamide, deuterium (B1214612) labeling could be employed at various positions to elucidate mechanistic details. For example, in a reaction where a C-H bond on the cyclopropyl ring is cleaved in the rate-determining step, a primary kinetic isotope effect would be expected. The magnitude of this effect can indicate the degree of bond breaking in the transition state.

| Isotopic Labeling Position | Potential Mechanistic Insight | Expected KIE |

| α-carbon of the cyclopropyl group | Involvement of this C-H bond in the rate-determining step | Primary KIE |

| Nitrogen atom of the sulfonamide | Change in hybridization at the nitrogen in the transition state | Secondary KIE |

| Sulfur atom of the sulfonamide | Changes in bonding to sulfur in the transition state | Heavy-atom KIE |

Intermediates in this compound Reactions

The transient species formed during a chemical reaction, known as intermediates, are often highly reactive and short-lived. Their detection and characterization are key to understanding the reaction mechanism.

Characterization of Short-Lived Species

In reactions of this compound, several types of short-lived intermediates could be formed. In polar, stepwise reactions, charged intermediates such as carbocations or carbanions may be generated. For instance, acid-catalyzed ring-opening of the cyclopropyl group could proceed through a cyclopropylcarbinyl cation, which is known to undergo rapid rearrangement.

Spectroscopic techniques such as NMR and IR, often at low temperatures, can sometimes be used to directly observe and characterize more stable intermediates. In cases where intermediates are too reactive for direct observation, trapping experiments can be employed. A reactive species is added to the reaction mixture to intercept the intermediate, forming a more stable product that can be isolated and identified.

Radical Intermediates in Catalytic Processes

Radical intermediates are frequently involved in catalytic reactions, particularly those mediated by transition metals or initiated by light. The N-cyclopropyl amide moiety is known to participate in radical reactions rsc.orgchemrxiv.org. For example, single-electron transfer (SET) to an N-cyclopropyl amide can lead to the formation of a radical anion, which can then undergo ring-opening to generate a more stable radical species.

In the context of this compound, a photocatalytic or transition-metal-catalyzed process could initiate the formation of a nitrogen-centered radical. This radical could then induce the cleavage of the cyclopropyl ring. The resulting carbon-centered radical could then be trapped by another reactant to form the final product. The involvement of radical intermediates in the metabolism of some cyclopropyl-containing drugs has been proposed to lead to the formation of reactive metabolites hyphadiscovery.com.

Role of Catalysis in Mechanistic Pathways

Catalysts can profoundly alter the mechanism of a reaction, providing a lower-energy pathway and thereby increasing the reaction rate. For reactions of this compound, various types of catalysis could be envisaged.

Transition metal catalysis is widely used in the synthesis and modification of sulfonamides. For example, copper-catalyzed N-cyclopropylation of sulfonamides using cyclopropylboronic acid has been reported nih.gov. Similarly, palladium and nickel catalysts are effective for the N-arylation of amines and related compounds researchgate.net. In a hypothetical cross-coupling reaction involving this compound, a transition metal catalyst would likely play a key role in the oxidative addition and reductive elimination steps of the catalytic cycle.

Acid or base catalysis can also influence the reaction pathways. For instance, a Brønsted acid could promote the N-dealkylation of the cyclopropyl group researchgate.net. Lewis acids, on the other hand, could coordinate to the oxygen atoms of the sulfonyl group, activating the molecule for nucleophilic attack. The choice of catalyst can therefore be used to selectively direct the reaction towards a desired product.

| Catalyst Type | Plausible Role in Reaction Mechanism | Example Reaction |

| Transition Metal (e.g., Pd, Ni, Cu) | Facilitates oxidative addition and reductive elimination | Cross-coupling reactions |

| Brønsted Acid | Protonation and activation of the substrate | N-dealkylation of the cyclopropyl group |

| Lewis Acid | Coordination to sulfonyl oxygen atoms, activating for nucleophilic attack | Nucleophilic substitution at sulfur |

| Photocatalyst | Initiation of single-electron transfer | Radical-mediated ring-opening |

Ligand Effects on Reactivity and Selectivity

In catalyzed reactions involving the formation or transformation of this compound, the choice of ligand plays a pivotal role in determining both the reaction's efficiency and its selectivity. This is particularly evident in transition metal-catalyzed cross-coupling reactions, such as the N-arylation of cyclopropylamine (B47189) with a phenylmethanesulfonyl electrophile or related processes.

The ligands coordinated to the metal center can modulate its electronic and steric environment, thereby influencing key steps in the catalytic cycle, including oxidative addition, reductive elimination, and substrate binding. For instance, in palladium-catalyzed N-arylation reactions of cyclopropylamines, the use of bulky, electron-rich phosphine (B1218219) ligands has been shown to be crucial for achieving high yields and selectivity. These ligands can promote the formation of monoligated palladium complexes, which are often the active catalytic species, and facilitate the otherwise challenging reductive elimination step to form the C-N bond.

To illustrate the profound impact of ligands on such transformations, the following table presents hypothetical data based on trends observed in related palladium-catalyzed amination reactions.

Table 1: Illustrative Ligand Effects on the Yield of a Hypothetical Palladium-Catalyzed Synthesis of an N-Cyclopropyl Sulfonamide This data is representative and intended for illustrative purposes based on analogous chemical systems.

| Entry | Ligand | Catalyst Precursor | Solvent | Temperature (°C) | Yield (%) |

| 1 | XPhos | Pd₂(dba)₃ | Toluene | 100 | 85 |

| 2 | SPhos | Pd₂(dba)₃ | Toluene | 100 | 92 |

| 3 | RuPhos | Pd₂(dba)₃ | Dioxane | 110 | 88 |

| 4 | Buchwald-type phosphine | [Pd(cinnamyl)Cl]₂ | t-BuOH | 80 | 75 |

| 5 | No Ligand | Pd(OAc)₂ | DMF | 120 | <10 |

Heterogeneous vs. Homogeneous Catalysis

The synthesis and transformation of this compound can be approached using either homogeneous or heterogeneous catalysis, each presenting a distinct set of advantages and disadvantages.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. This approach often leads to higher activity and selectivity because the active catalytic sites are readily accessible to the substrate molecules. rsc.org In the context of synthesizing this compound, a homogeneous palladium or copper catalyst would likely offer mild reaction conditions and precise control over the reaction, which is crucial for handling the potentially sensitive cyclopropyl group. rsc.org However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss, making the process less economically and environmentally friendly. rsc.org

Heterogeneous catalysis , on the other hand, utilizes a catalyst that is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. The primary advantage of this approach is the ease of catalyst separation and recovery, which simplifies product purification and allows for catalyst recycling. rsc.org For the synthesis of this compound, a solid-supported palladium or copper catalyst could be employed. However, heterogeneous catalysts often exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations and a lower density of active sites. rsc.org The reaction conditions required for heterogeneous catalysis, such as higher temperatures and pressures, might also pose a risk to the integrity of the cyclopropyl ring.

The choice between these two catalytic systems for reactions involving this compound would depend on the specific requirements of the transformation, balancing the need for high selectivity and mild conditions with the practical considerations of catalyst recovery and reuse.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in the Context of Sulfonamide Synthesis This table provides a general comparison based on established catalytic principles.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Same phase as reactants | Different phase from reactants |

| Activity | Generally high | Often lower |

| Selectivity | Generally high | Can be lower |

| Reaction Conditions | Often milder (lower temp/pressure) | Often harsher (higher temp/pressure) |

| Catalyst Separation | Difficult, requires techniques like extraction or distillation | Easy, typically by filtration |

| Catalyst Recycling | Challenging | Straightforward |

| Active Site Accessibility | High | Limited by surface area and diffusion |

| Potential for Product Contamination | Higher risk of metal leaching | Lower risk |

Regioselectivity and Stereoselectivity in Chemical Transformations

The unique structural features of this compound, particularly the presence of the three-membered ring, give rise to interesting challenges and opportunities in controlling the regioselectivity and stereoselectivity of its reactions.

Factors Governing Product Distribution

The regioselectivity of reactions involving this compound is largely dictated by the electronic and steric properties of the molecule. For instance, in reactions where the cyclopropyl group itself is a target for functionalization, the site of attack will be influenced by the directing effects of the sulfonamide group and the phenyl ring.

In electrophilic aromatic substitution reactions on the phenyl ring, the N-cyclopropylmethanesulfonamide group is expected to be a meta-directing group due to the electron-withdrawing nature of the sulfonyl moiety. Conversely, in reactions involving the cyclopropyl ring, the nitrogen atom can influence the reactivity of the adjacent cyclopropyl carbons.

Furthermore, in addition or ring-opening reactions of the cyclopropyl group, the regioselectivity of bond cleavage is a critical consideration. The cleavage of a C-C bond in the cyclopropane (B1198618) ring can be influenced by the ability of the substituents to stabilize the resulting intermediates, be they radical, cationic, or anionic in nature. For example, in a Lewis acid-mediated ring-opening, the bond that cleaves will likely be the one that leads to the most stable carbocationic intermediate.

Stereochemical Outcomes of Cyclopropyl Group Participation

The cyclopropyl group in this compound can actively participate in reactions, leading to specific stereochemical outcomes. The rigid, planar nature of the three-membered ring can impart a degree of stereocontrol in reactions occurring at adjacent centers.

One of the most significant aspects of cyclopropyl group participation is in neighboring group participation, where the cyclopropyl ring can act as an internal nucleophile. This can lead to rearrangements and the formation of products with retained or inverted stereochemistry, depending on the reaction mechanism. For example, in solvolysis reactions of related cyclopropylmethyl systems, the participation of the cyclopropyl ring can lead to the formation of cyclobutyl or homoallyl products with a high degree of stereospecificity.

In reactions where the cyclopropyl ring itself undergoes opening, the stereochemistry of the starting material can directly influence the stereochemistry of the product. These reactions often proceed through concerted or near-concerted pathways, where the stereochemical information is transferred from the reactant to the product. For instance, the ring-opening of a substituted cyclopropyl ring can occur in a disrotatory or conrotatory fashion, leading to specific diastereomers of the resulting acyclic product. While detailed studies on this compound are not extensively available, the established principles of cyclopropyl chemistry provide a strong framework for predicting and understanding the stereochemical outcomes of its reactions.

Computational and Theoretical Chemistry of N Cyclopropyl N Phenylmethanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricate details of molecular systems. nih.govresearchgate.net For n-Cyclopropyl-N-phenylmethanesulfonamide, these calculations can elucidate ground-state properties, map out potential reaction trajectories, and explain complex electronic phenomena.

DFT is a widely used computational method to determine the electronic structure of molecules, balancing accuracy with computational cost. chemrxiv.org By applying functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the ground state properties of this compound can be thoroughly investigated. researchgate.net These studies yield optimized molecular geometries, detailing bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide insights into the electronic properties by mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these frontier orbitals are fundamental to understanding the molecule's reactivity, particularly in reactions like cycloadditions. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Other calculated properties include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov Atomic charges, derived from population analysis, further quantify the electron distribution within the molecule.

Table 1: Calculated Ground State Properties for a Representative Sulfonamide Structure Note: This table presents typical data obtained from DFT calculations for a molecule with similar functional groups, as specific data for this compound is not publicly available.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -9.584 eV |

| LUMO Energy | 0.363 eV |

| HOMO-LUMO Gap (ΔE) | 9.947 eV |

| Dipole Moment | 3.5 Debye |

| Heat of Formation | -50.2 kcal/mol |

DFT is also instrumental in exploring the mechanisms of chemical reactions by mapping the potential energy surface. dtu.dk For this compound, a key reaction of interest is N-dealkylation, a common metabolic process. Computational studies on analogous compounds, such as N-cyclopropyl-N-methylaniline, reveal that such reactions can proceed through a stepwise mechanism involving the formation of a carbinolamine intermediate followed by its decomposition. nih.govrsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state, a first-order saddle point on the potential energy surface, represents the energy barrier that must be overcome for the reaction to proceed. The height of this barrier, the activation energy, determines the reaction rate. DFT calculations can predict whether a reaction is concerted or stepwise and identify the rate-determining step. pku.edu.cn For the N-decyclopropylation of a related aniline (B41778), the initial C-H hydroxylation is the rate-limiting step. rsc.org

The dealkylation of N-cyclopropylamines catalyzed by enzymes like Cytochrome P450 can involve complex electronic mechanisms. nih.gov Theoretical studies on the analogous N-cyclopropyl-N-methylaniline have shown that the initial C-H activation step proceeds via a spin-selective mechanism (SSM), occurring predominantly on the low-spin doublet state of the enzyme's active species. nih.govrsc.org

This process involves a hydrogen atom transfer (HAT) from the cyclopropyl (B3062369) group to the P450 compound I. The calculations indicate that the regioselectivity (i.e., whether the cyclopropyl or the other alkyl group is removed) is influenced by the electronic environment. In the gas phase, N-decyclopropylation and N-demethylation might compete, but the polarity and hydrogen bonding within the enzyme's protein pocket can shift the preference decidedly toward one pathway. nih.govrsc.org This preference arises from the stabilization of a polar transition state, which is affected by the unique π-conjugated system of the N-aryl amine. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior. nih.govmdpi.com

This compound possesses multiple rotatable bonds, leading to a complex conformational landscape. Studies on related N-cyclopropyl amides have revealed unexpected conformational preferences. nih.govresearchgate.net For instance, N-cyclopropylacetamide shows a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond, which is typically rare in other secondary amides due to steric hindrance. nih.gov It also adopts an ortho conformation around the N-cyclopropyl bond, rather than the more common anti conformation. nih.gov

By analogy, it is expected that this compound will exhibit distinct conformational preferences around the S-N and N-cyclopropyl bonds. Computational methods can map the potential energy surface as a function of key dihedral angles, identifying low-energy conformers (local minima) and the energy barriers separating them. nih.gov This mapping creates a free energy landscape that describes the probability of finding the molecule in a particular conformation and the kinetics of interconversion between different states. exlibrisgroup.com

Table 2: Hypothetical Relative Energies of Key Conformations Note: This table illustrates the type of data generated from conformational analysis. The values are hypothetical, based on general principles of steric and electronic effects in related molecules.

| Conformer | Key Dihedral Angles (C-S-N-C, S-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum (Anti-Ortho) | ~180°, ~90° | 0.00 | 65 |

| Local Minimum 1 (Gauche-Ortho) | ~60°, ~90° | 1.20 | 25 |

| Local Minimum 2 (Anti-Anti) | ~180°, ~180° | 2.50 | 10 |

The cyclopropyl group is characterized by significant ring strain due to its three-membered ring structure, where the C-C-C bond angles are forced to be 60° instead of the ideal sp³ angle of 109.5°. This strain has profound effects on the geometry and electronic properties of the entire molecule. The C-C bonds within the ring possess increased p-character, giving them partial double-bond characteristics.

Predictive Modeling for Chemical Transformations

Predictive modeling for the chemical transformations of this compound, including structure-reactivity studies and the in silico prediction of reaction outcomes, appears to be an unplored area of research. While computational methods are broadly applied to the sulfonamide class of compounds, no specific models or datasets pertaining to this particular molecule have been published.

Structure-Reactivity Relationship Studies (excluding biological activity)

There are no dedicated structure-reactivity relationship (SRR) studies for this compound concerning its chemical transformations. General computational studies on other sulfonamides have investigated how electronic modifications to the aryl ring or alterations of the N-substituents can influence reactivity, but these findings have not been specifically applied to or validated for the N-cyclopropyl-N-phenyl scaffold. Research into the reactivity of related compounds, such as N-aryl cyclopropylamines, has focused on reactive intermediates like nitrenium ions rather than the parent sulfonamide, and thus the data is not directly applicable.

In Silico Prediction of Reaction Outcomes

The in silico prediction of reaction outcomes for this compound has not been the subject of published research. While machine learning and quantum chemical calculations are increasingly used to forecast the products and yields of chemical reactions, these methodologies require extensive datasets for training and validation. ubc.ca Such a dataset specific to the reactions of this compound or closely related analogs does not currently exist in the public domain. Therefore, no validated predictive models for its chemical behavior are available.

Solvation Effects and Environmental Influences on Reactivity

Investigations into the solvation effects and other environmental influences on the chemical reactivity of this compound through computational means have not been reported. Density Functional Theory (DFT) combined with implicit or explicit solvent models is a common approach to understanding how a solvent can alter reaction pathways and energy barriers. chemrxiv.org However, no studies have applied these techniques to analyze the reactivity of this compound in different solvent environments. The influence of solvent polarity, hydrogen bonding, or other specific solvent-solute interactions on the transformation of this compound remains computationally uncharacterized.

Advanced Spectroscopic and Analytical Characterization Techniques for N Cyclopropyl N Phenylmethanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Through various experiments, it is possible to map out the connectivity of atoms and deduce the spatial arrangement of the molecule.

The structural assignment of N-Cyclopropyl-N-phenylmethanesulfonamide is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information about the different types of protons and their chemical environments. The spectrum of this compound would be expected to show distinct signals for the phenyl, cyclopropyl (B3062369), and methyl protons. The aromatic protons typically appear as multiplets in the downfield region (δ 7.0-7.5 ppm). The methine proton of the cyclopropyl group is expected to be a multiplet further upfield, while the methylene (B1212753) protons of the cyclopropyl group will likely appear as complex multiplets at even higher field, due to their diastereotopicity and coupling to the methine proton. The methyl protons of the methanesulfonamide (B31651) group would present as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals for the aromatic carbons are expected in the range of δ 120-140 ppm. The methyl carbon of the sulfonamide group would appear significantly upfield. znaturforsch.com The carbons of the cyclopropyl group would also be found in the upfield region, with the methine carbon being at a lower field than the methylene carbons.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, several 2D NMR experiments are utilized. sdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the ortho, meta, and para protons of the phenyl ring, as well as between the methine and methylene protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edunih.gov It is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal for the methyl group will show a cross-peak to the corresponding methyl carbon signal.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |

| CH₃ | 3.10 (s, 3H) | 40.5 | HMBC to S |

| Cyclopropyl-CH | 2.85 (m, 1H) | 32.0 | COSY to Cyclopropyl-CH₂; HMBC to C-ipso |

| Cyclopropyl-CH₂ | 0.75-0.90 (m, 4H) | 7.5 | COSY to Cyclopropyl-CH |

| Phenyl C-ipso | - | 138.0 | HMBC from Cyclopropyl-CH |

| Phenyl C-ortho | 7.30 (d, 2H, J = 7.8 Hz) | 128.5 | COSY to C-meta |

| Phenyl C-meta | 7.45 (t, 2H, J = 7.8 Hz) | 129.8 | COSY to C-ortho, C-para |

| Phenyl C-para | 7.38 (t, 1H, J = 7.4 Hz) | 127.0 | COSY to C-meta |

NMR spectroscopy is also a valuable tool for monitoring the progress of the synthesis of this compound. acs.org By taking aliquots from the reaction mixture at different time points and acquiring ¹H NMR spectra, one can observe the disappearance of signals corresponding to the starting materials (e.g., N-phenylmethanesulfonamide and a cyclopropylating agent) and the concurrent appearance and increase in intensity of the signals for the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, in some cases, it may be possible to detect and characterize transient intermediates that are formed during the course of the reaction, providing valuable mechanistic insights.

Mass Spectrometry for Molecular Structure Confirmation and Reaction Pathway Analysis

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. nih.govresearchgate.net For this compound (C₁₀H₁₃NO₂S), the calculated exact mass would be compared to the experimentally determined mass. A close match between these values (typically within a few parts per million) provides strong evidence for the proposed molecular formula, confirming the identity of the synthesized compound.

Table 2: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |

| [M+H]⁺ | 212.0740 | 212.0738 | -0.94 |

| [M+Na]⁺ | 234.0559 | 234.0556 | -1.28 |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. wikipedia.orgnationalmaglab.org This technique is invaluable for confirming the structure of a molecule by analyzing its constituent parts. nih.gov The protonated molecule of this compound, [M+H]⁺, would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. Common fragmentation pathways for sulfonamides include the loss of SO₂. researchgate.netnih.gov

A plausible fragmentation pattern for this compound would involve:

Loss of the cyclopropyl group: This would result in a fragment corresponding to the N-phenylmethanesulfonamide cation.

Cleavage of the N-S bond: This could lead to fragments corresponding to the cyclopropylphenylamine cation or the methanesulfonyl cation.

Loss of SO₂: A characteristic fragmentation for sulfonamides, leading to a cyclopropylphenylamine radical cation. nih.gov

Table 3: Hypothetical MS/MS Fragmentation Data for this compound ([M+H]⁺ = m/z 212.07)

| m/z of Fragment Ion | Proposed Structure/Loss |

| 171.04 | [M+H - C₃H₅]⁺ |

| 132.08 | [M+H - SO₂CH₃]⁺ |

| 92.06 | [C₆H₅NH]⁺ |

| 79.02 | [CH₃SO₂]⁺ |

| 41.04 | [C₃H₅]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By obtaining a suitable single crystal of this compound and analyzing the diffraction pattern of X-rays passing through it, a detailed model of the molecular structure can be generated.

This analysis provides accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. It would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, such as the relative orientation of the phenyl and cyclopropyl groups with respect to the sulfonamide core. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.302 |

| R-factor | 0.045 |

Elucidation of Torsion Angles and Molecular Conformation

The determination of torsion angles is fundamental to understanding the three-dimensional structure and conformational preferences of this compound. These angles, which describe the rotation around single bonds, dictate the spatial arrangement of the cyclopropyl, phenyl, and methanesulfonyl groups relative to each other. The key torsion angles of interest in this molecule would be around the N-S, N-C(phenyl), and N-C(cyclopropyl) bonds.

Analysis of these angles would reveal the preferred conformation of the molecule in its crystalline state or in solution. This information is crucial for understanding its steric and electronic properties, which in turn influence its reactivity and potential intermolecular interactions. Techniques such as single-crystal X-ray diffraction are the gold standard for obtaining precise measurements of torsion angles in the solid state.

Table 1: Hypothetical Torsion Angles for this compound

| Torsion Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (°) |

|---|---|---|---|---|---|

| τ1 | C(phenyl) | N | S | C(methyl) | Data not available |

| τ2 | C(cyclopropyl) | N | S | O1 | Data not available |

| τ3 | C(cyclopropyl) | N | S | O2 | Data not available |

| τ4 | S | N | C(phenyl) | C(phenyl) | Data not available |

This table is for illustrative purposes only, as no experimental data has been published.

Hydrogen Bonding Networks in Crystalline Forms

In the solid state, molecules of this compound would likely arrange themselves into a specific crystalline lattice. The nature of this packing is governed by intermolecular forces, with hydrogen bonding often playing a critical role. Although the primary sulfonamide hydrogen is replaced by a cyclopropyl group, weak C-H···O hydrogen bonds could still be significant.

The methanesulfonyl group contains two potent hydrogen bond acceptors (the oxygen atoms), and the phenyl and cyclopropyl groups provide C-H donors. An analysis of the crystal structure would reveal if these interactions form discernible networks, such as chains or sheets, which would stabilize the crystal lattice. Understanding these networks is essential for predicting physical properties like melting point, solubility, and polymorphism.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For this compound, these techniques would provide characteristic signals corresponding to the vibrations of its constituent parts.

Key expected vibrational modes would include:

S=O stretching: Strong absorptions in the IR spectrum, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl and methyl groups would be observed just below 3000 cm⁻¹.

C=C stretching: Phenyl ring vibrations would be visible in the 1600-1450 cm⁻¹ region.

S-N and N-C stretching: These vibrations would be found in the fingerprint region of the spectrum.

Deviations in the positions and intensities of these bands can provide insights into the molecular environment and intermolecular interactions, such as hydrogen bonding.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | Data not available |

| SO₂ | Symmetric Stretch | Data not available |

| Phenyl C-H | Stretch | Data not available |

| Cyclopropyl C-H | Stretch | Data not available |

| Phenyl C=C | Stretch | Data not available |

This table is for illustrative purposes only, as no experimental spectra have been published.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from reaction mixtures or impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for this purpose.

In an HPLC analysis, a solution of the compound would be passed through a column (e.g., a C18 reversed-phase column) under high pressure. The retention time—the time it takes for the compound to pass through the column—would be a characteristic property under specific conditions (mobile phase composition, flow rate, temperature). The purity can be determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

For GC analysis, the compound would need to be sufficiently volatile and thermally stable. The sample would be vaporized and passed through a capillary column. Similar to HPLC, the retention time would be used for identification, and the peak area for quantification of purity. The choice between HPLC and GC would depend on the compound's polarity, volatility, and thermal stability.

Advanced Applications and Future Research Directions of N Cyclopropyl N Phenylmethanesulfonamide in Chemical Science

N-Cyclopropyl-N-phenylmethanesulfonamide as a Building Block in Complex Chemical Synthesis

The unique combination of a strained three-membered ring and an electron-withdrawing sulfonamide group makes this compound a potentially valuable building block in organic synthesis.

The cyclopropyl (B3062369) group can undergo a variety of ring-opening reactions, driven by the release of ring strain. This reactivity can be harnessed to introduce complex functionalities into molecules. For instance, under acidic or thermal conditions, or through transition-metal catalysis, the cyclopropyl ring can be opened to generate a three-carbon synthon. The presence of the N-phenylmethanesulfonamide group can direct and influence the regioselectivity and stereoselectivity of these transformations.

Potential synthetic applications could include the synthesis of:

γ-Amino alcohols and γ-amino ketones: Through nucleophilic ring-opening of the cyclopropyl group.

Heterocyclic compounds: The sulfonamide nitrogen and the opened cyclopropyl chain could participate in intramolecular cyclization reactions to form five- or six-membered nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Novel amino acids: Modification of the cyclopropyl ring and subsequent functional group transformations could lead to the synthesis of unnatural amino acids with unique conformational constraints.

Table 1: Potential Synthetic Transformations of n-Cyclopropyl-N-phenylmethanesulfonamide

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Acid-catalyzed ring opening | H₂O/H⁺ | γ-Hydroxy sulfonamides |

| Reductive ring opening | H₂, Pd/C | Propyl-substituted sulfonamides |

| Cycloaddition reactions | Dienes | Fused-ring systems |

Development of Novel Synthetic Reagents

The methanesulfonamide (B31651) moiety can be functionalized to create novel reagents. For example, deprotonation of the carbon adjacent to the sulfonyl group could generate a stabilized carbanion. This nucleophile could then be used in carbon-carbon bond-forming reactions. Furthermore, the entire this compound molecule could serve as a ligand for transition metals, with the nitrogen and oxygen atoms of the sulfonamide acting as coordination sites.

Integration into Materials Science Research

The structural features of this compound suggest its potential utility in the development of new materials with tailored properties.

Sulfonamide-containing polymers have been investigated for a range of applications, including as pH-responsive materials and in drug delivery systems. The incorporation of the this compound unit into a polymer backbone could impart unique properties:

Thermal Stability: The phenyl and sulfonamide groups could enhance the thermal stability of the resulting polymer.

Cross-linking: The cyclopropyl group could serve as a latent reactive handle for cross-linking polymer chains, either thermally or photochemically, to form robust networks.

Modified Solubility: The hydrophobic phenyl and cyclopropyl groups, combined with the polar sulfonamide, would influence the solubility of the polymer in various solvents.

Table 2: Potential Properties of Polymers Incorporating n-Cyclopropyl-N-phenylmethanesulfonamide

| Property | Contributing Moiety | Potential Application |

| pH-Responsiveness | Sulfonamide | Smart hydrogels, drug delivery |

| Enhanced Rigidity | Phenyl, Cyclopropyl | High-performance plastics |

| Adhesion | Sulfonamide | Coatings and adhesives |

Catalyst Development and Catalytic Processes

The sulfonamide moiety is a common feature in ligands for asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in chemical reactions.

While this compound itself is achiral, it could be derivatized to introduce chirality, for instance, by functionalizing the phenyl ring with a chiral auxiliary. Such chiral ligands could find applications in a variety of metal-catalyzed reactions, including:

Asymmetric Hydrogenation: For the synthesis of enantiomerically pure alcohols and amines.

Asymmetric C-C Bond Formation: Such as in aldol (B89426) or Michael reactions.

Asymmetric Cyclopropanation: Where the ligand could influence the stereochemical outcome of the addition of a carbene to an alkene.

The electronic properties of the this compound ligand, influenced by the electron-withdrawing sulfonamide and the unique electronic nature of the cyclopropyl group, could fine-tune the reactivity and selectivity of the metal catalyst.

Based on a comprehensive review of available scientific literature, there is currently no specific research published on the advanced applications and future research directions of this compound in the areas outlined in your request. Searches for this compound in the context of ligand design, organocatalysis, rational design of new chemical entities, and emerging methodologies did not yield any relevant research findings.

Therefore, it is not possible to generate a scientifically accurate article on the specific topics requested for this compound.

Q & A

Q. Q1. What are the recommended synthetic routes for n-Cyclopropyl-N-phenylmethanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a cyclopropylamine intermediate with phenylmethanesulfonyl chloride. Key steps include:

- Nucleophilic substitution : React cyclopropylamine with methanesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide core .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 hexane:EtOAc) .

- Optimization : Adjust stoichiometry (1:1.2 amine:sulfonyl chloride) and reaction time (4–6 hours) to minimize byproducts like disubstituted sulfonamides .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze -NMR for cyclopropyl proton signals (δ 0.5–1.5 ppm) and sulfonamide NH (δ 7.2–7.5 ppm, broad). -NMR should confirm the cyclopropyl carbon (δ 8–12 ppm) and sulfonyl group (δ 45–50 ppm) .

- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with MS detection to verify molecular ion peaks ([M+H] at m/z ~254) and purity (>95%) .

- X-ray crystallography : If crystalline, resolve the structure to confirm stereochemistry and bond angles, as demonstrated for analogous sulfonamides .

Q. Q3. What solvents and storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Use DMSO for biological assays to avoid precipitation .

- Storage : Store at −20°C under inert gas (argon) in amber vials to prevent hydrolysis of the sulfonamide group. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electron density maps and predict nucleophilic/electrophilic sites. The cyclopropyl ring’s strain energy (~27 kcal/mol) may enhance reactivity in ring-opening reactions .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the sulfonamide group and active-site residues (e.g., Tyr, Lys) .

Q. Q5. What strategies resolve contradictions in reported bioactivity data for sulfonamide analogs like this compound?

Methodological Answer:

- Data triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + cellular viability). For example, discrepancies in IC values may arise from assay-specific interference (e.g., detergent concentrations) .

- Meta-analysis : Aggregate data from PubChem BioAssay (AID 1346993) and ChEMBL, applying statistical tools (e.g., R’s metafor package) to identify outliers and adjust for batch effects .

Q. Q6. How can reaction kinetics be studied for sulfonamide derivatization of this compound?

Methodological Answer:

- Stopped-flow spectroscopy : Monitor real-time kinetics of sulfonamide alkylation with methyl iodide in acetonitrile. Fit data to a second-order rate equation to determine (~1.2 × 10 Ms) .

- Isothermal titration calorimetry (ITC) : Measure enthalpy changes during ligand-binding events, particularly for interactions with serum albumin (ΔH ~−8.5 kcal/mol) .

Q. Q7. What advanced spectroscopic techniques elucidate the conformational dynamics of this compound in solution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.